rac-(3R,4S)-4-cyclopropyloxolan-3-ol, trans
Description
rac-(3R,4S)-4-cyclopropyloxolan-3-ol, trans is a chiral bicyclic ether-alcohol derivative characterized by a cyclopropyl substituent on the oxolane (tetrahydrofuran) ring. The compound’s stereochemistry is defined by the trans configuration of the hydroxyl (-OH) and cyclopropyl groups at the 3- and 4-positions of the oxolane ring.
Properties
CAS No. |
2415383-17-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3S,4R)-4-cyclopropyloxolan-3-ol |
InChI |
InChI=1S/C7H12O2/c8-7-4-9-3-6(7)5-1-2-5/h5-8H,1-4H2/t6-,7+/m0/s1 |
InChI Key |
DGSMXHAIGYAGEK-NKWVEPMBSA-N |
Isomeric SMILES |
C1CC1[C@@H]2COC[C@H]2O |
Canonical SMILES |
C1CC1C2COCC2O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-cyclopropyloxolan-3-ol, trans can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions. The reaction typically requires the use of a cyclopropyl-containing starting material and an oxolane-forming reagent. The reaction conditions may vary, but they often involve heating the reaction mixture to promote cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4S)-4-cyclopropyloxolan-3-ol, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.
Scientific Research Applications
rac-(3R,4S)-4-cyclopropyloxolan-3-ol, trans has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-cyclopropyloxolan-3-ol, trans involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
Key Structural and Physicochemical Data:
- Molecular Formula: Conflicting data exist. lists a formula of C₅H₈F₂O₂ (Mol. weight: 138.12), but this may be erroneous, as the cyclopropyl group typically lacks fluorine substituents. Another entry in under C₇H₁₂O₂ (Mol. weight: 128.17) aligns more closely with the expected hydrocarbon structure .
- Chirality : The compound is racemic, with (3R,4S) and (3S,4R) enantiomers.
- CAS Registry: Not explicitly provided in the evidence, though a related entry (C₇H₁₂O₂) lists CAS 2227806-11-1 and MDL MFCD02258741 .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Comparative Insights:
The 1H-pyrazol-1-yl variant () contains bromine (Br), which may confer electrophilic properties absent in the fluorine-free target compound .
Chirality and Stereochemical Impact: All three compounds possess two chiral centers, but only the target compound and the pyrrolidinyl derivative explicitly note a trans configuration. This stereochemistry likely influences their intermolecular interactions (e.g., hydrogen bonding) and solubility .
Molecular Weight and Functional Diversity :
- The pyrazolyl derivative (257.06 g/mol) has a significantly higher molecular weight due to bromine and nitrogen atoms, whereas the cyclopropyl variant (128.17 g/mol) is lighter and more lipophilic, suggesting divergent applications in medicinal chemistry (e.g., pharmacokinetics) .
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